3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline
Description
Significance of Organofluorine Compounds in Advanced Chemical Research
The incorporation of fluorine into organic molecules, a field known as organofluorine chemistry, has become a profoundly impactful strategy in chemical research. The carbon-fluorine bond is the strongest single bond in organic chemistry, lending exceptional stability to molecules that contain it. Fluorine's high electronegativity can significantly alter the physicochemical properties of a compound, such as its acidity, basicity, lipophilicity, and metabolic stability.
These modifications are particularly valuable in medicinal chemistry, where an estimated 20% of all pharmaceuticals contain fluorine. The strategic placement of fluorine atoms can enhance a drug's binding affinity to its target, improve its pharmacokinetic profile by blocking metabolic pathways, and increase its bioavailability. Beyond pharmaceuticals, organofluorine compounds are integral to the development of advanced materials, including high-performance polymers, liquid crystals, and specialized solvents, owing to the unique properties conferred by fluorine substitution.
Role of Silylated Alkynes in Modern Organic Synthesis and Materials Science
Silylated alkynes, particularly those bearing a trimethylsilyl (B98337) (TMS) group, are exceptionally versatile intermediates in organic synthesis. The TMS group serves as a sterically bulky and chemically inert protecting group for the terminal alkyne's acidic proton. This protection allows for selective reactions at other sites of the molecule and prevents undesirable side reactions, such as the homocoupling of terminal alkynes under certain cross-coupling conditions.
The true utility of the silyl (B83357) group lies in its controlled removal (deprotection) under mild conditions, typically using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions like potassium carbonate in methanol (B129727). researchgate.net This unmasks the terminal alkyne, which can then participate in a wide range of transformations, including the renowned Sonogashira, Suzuki, and Negishi cross-coupling reactions, as well as "click" chemistry cycloadditions. researchgate.net This "protect-couple-deprotect" strategy is a cornerstone of modern synthetic methodology, enabling the construction of complex carbon skeletons. Furthermore, the silyl group itself can influence the regioselectivity of certain reactions and can be transformed into other functional groups, adding another layer of synthetic versatility. carlroth.com In materials science, silylated alkynes are precursors to conjugated polymers and organic electronic materials, where the alkyne unit forms the backbone of the material. google.com
Positioning of 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline within Contemporary Synthetic Strategies
This compound is a strategically designed synthetic intermediate that embodies the principles discussed in the preceding sections. Its synthesis is a prime example of modern cross-coupling chemistry. A key synthetic route involves a Sonogashira coupling reaction between a halogenated precursor, such as 3-bromo-4-fluoronitrobenzene (B1266112), and trimethylsilylacetylene. This reaction, typically catalyzed by palladium and copper complexes, efficiently constructs the carbon-carbon bond between the aromatic ring and the alkyne. The subsequent step involves the reduction of the nitro group to the aniline (B41778) functionality, yielding the target compound.
This places this compound as a crucial intermediate, one step removed from the corresponding terminal alkyne, 3-ethynyl-4-fluoroaniline. The latter is a valuable building block for more complex molecules, particularly in the synthesis of targeted cancer therapeutics. The trimethylsilyl group in this compound serves as a stable protecting group, allowing for potential modifications at the aniline nitrogen before the alkyne is unmasked for further coupling reactions. This strategic positioning makes it a highly valuable component in multi-step synthetic campaigns.
Below are the key properties of this compound:
| Property | Value |
| CAS Number | 2146146-58-7 |
| Molecular Formula | C₁₁H₁₄FNSi |
| Molecular Weight | 207.32 g/mol |
Overview of Key Functional Groups and their Potential for Chemical Transformation
The synthetic potential of this compound is derived from the distinct reactivity of its three key functional groups: the aniline, the fluoro substituent, and the trimethylsilylethynyl moiety.
Aniline Group (-NH₂): The primary aromatic amine is a versatile functional handle. It can undergo a wide range of reactions, including diazotization to form diazonium salts, which are themselves highly versatile intermediates capable of being converted into a plethora of other functional groups (e.g., -OH, -CN, -X). The amine can also be acylated, alkylated, or used in the formation of Schiff bases, amides, and sulfonamides. Its nucleophilicity makes it a key participant in the construction of heterocyclic ring systems, which are prevalent in medicinal chemistry.
Fluoro Group (-F): The fluorine atom on the aromatic ring is generally unreactive under standard synthetic conditions, a consequence of the strong C-F bond. However, its powerful electron-withdrawing nature significantly influences the reactivity of the entire molecule. It modulates the pKa of the aniline group and can direct the regioselectivity of electrophilic aromatic substitution reactions. In specific cases, particularly in nucleophilic aromatic substitution (SₙAr) reactions, a fluorine atom can act as a leaving group if the ring is sufficiently activated by other electron-withdrawing groups.
Trimethylsilylethynyl Group (-C≡CSi(CH₃)₃): As discussed, the primary role of this group is as a masked terminal alkyne. The silicon-carbon bond is readily cleaved under mild, specific conditions to reveal the terminal C-H bond of the alkyne. This deprotected alkyne is then poised for a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling, which is widely used to link alkynes to aryl or vinyl halides. This sequential strategy allows for the late-stage introduction of complex fragments, a highly desirable feature in the synthesis of libraries of compounds for drug discovery.
The interplay of these three functional groups makes this compound a sophisticated and highly useful building block in contemporary organic synthesis, enabling the efficient construction of complex and functionally diverse molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-(2-trimethylsilylethynyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNSi/c1-14(2,3)7-6-9-4-5-10(13)8-11(9)12/h4-5,8H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWRRRNSZSQYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C(C=C(C=C1)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for 3 Fluoro 4 Trimethylsilyl Ethynyl Aniline and Its Analogs
Regioselective Introduction of the Fluoro Moiety into Aryl Systems
The strategic placement of a fluorine atom on an aromatic ring is a critical step in the synthesis of 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline. The electronic properties of the aniline (B41778) ring dictate the regioselectivity of fluorination, and various methods have been developed to achieve the desired 3-fluoro substitution pattern.
Electrophilic Fluorination Approaches
Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with a reagent that acts as a source of an electrophilic fluorine atom ("F+"). wikipedia.org For aniline derivatives, the amino group is a strong activating group, directing electrophilic substitution primarily to the ortho and para positions. To achieve fluorination at the meta position, as required for this compound, the directing effect of the amino group must be overcome or modified.
One common strategy involves the use of N-arylacetamides, where the acetyl group moderates the activating effect of the amino group and can influence the regioselectivity of the fluorination. researchgate.net A variety of electrophilic fluorinating reagents are available, with N-fluorobenzenesulfonimide (NFSI) and Selectfluor® being among the most widely used due to their relative stability and safety. alfa-chemistry.com The reaction of functionalized aryl magnesium reagents with NFSI has been shown to be an effective method for the synthesis of aromatic fluorides, including those with sterically hindered and electron-rich systems. organic-chemistry.orgresearchgate.net
The general mechanism for electrophilic aromatic fluorination is believed to proceed through an SN2 or a single-electron transfer (SET) pathway, although the exact mechanism can be substrate and reagent dependent. wikipedia.org
Table 1: Common Electrophilic Fluorinating Reagents
| Reagent Name | Chemical Name | Abbreviation |
| Selectfluor® | 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | F-TEDA-BF4 |
| N-Fluorobenzenesulfonimide | N-Fluorobenzenesulfonimide | NFSI |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination offers an alternative route to introduce fluorine, particularly for aryl systems that are electron-deficient or can be modified to facilitate nucleophilic attack. alfa-chemistry.com This approach typically involves the displacement of a leaving group, such as a halide or a nitro group, by a fluoride (B91410) ion. acsgcipr.org The high solvation energy of the fluoride ion can diminish its nucleophilicity, making the choice of solvent and fluoride source crucial for reaction success. alfa-chemistry.com Polar aprotic solvents like DMSO and DMF are often employed to enhance the nucleophilicity of the fluoride source, which can include potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.comacsgcipr.org
For aniline derivatives, direct nucleophilic fluorination is challenging due to the electron-rich nature of the ring. However, precursor molecules can be designed to favor nucleophilic substitution. For instance, a starting material with a good leaving group at the desired position and electron-withdrawing groups to activate the ring can be utilized. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, is a classical method for introducing fluorine via a nucleophilic-like pathway. acs.org
A more recent development involves the use of N-arylsydnone intermediates derived from anilines. These intermediates activate the aryl ring for efficient, metal-free nucleophilic fluorination with [¹⁸F]fluoride, which is particularly relevant for applications in positron emission tomography (PET). thieme-connect.com
Transition Metal-Mediated Fluorination
Transition metal catalysis has emerged as a powerful tool for the synthesis of organofluorine compounds, offering milder reaction conditions and improved functional group tolerance compared to traditional methods. nih.govbeilstein-journals.org Palladium-catalyzed fluorination has been a significant area of research, although the C-F bond-forming reductive elimination from palladium(II) complexes has been a major hurdle. acs.orgnih.govacs.org The development of specific biaryl monophosphine ligands has been instrumental in promoting this challenging transformation. acs.org
Palladium-catalyzed methods have been developed for the fluorination of (hetero)aryl triflates and bromides, providing a route to aryl fluorides with high selectivity. beilstein-journals.org These reactions often proceed through a Pd(0)/Pd(II) catalytic cycle. More recently, palladium-catalyzed aromatic C-H fluorination using mild electrophilic fluorinating reagents has been described, involving a reactive transition metal fluoride electrophile. nih.gov
Platinum complexes have also been investigated for electrophilic fluorination. Cationic (triphos)Pt-aryl complexes have been shown to undergo electrophilic fluorination, representing the first example of aryl-F coupling from a platinum center. nih.gov These reactions are proposed to proceed through a Pt(IV)-F intermediate. nih.gov
Palladium-Catalyzed Cross-Coupling Methodologies for Ethynyl (B1212043) Group Introduction
The introduction of the (trimethylsilyl)ethynyl group is typically achieved through a palladium-catalyzed cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds.
Sonogashira Coupling with Halogenated Aniline Precursors
The Sonogashira reaction is the most prominent method for the synthesis of aryl alkynes and is central to the preparation of this compound. gelest.comresearchgate.net This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and typically co-catalyzed by a copper(I) salt. researchgate.net
In the synthesis of the target molecule, a halogenated 3-fluoroaniline (B1664137) precursor, such as 3-fluoro-4-iodoaniline (B1317028) or 3-fluoro-4-bromoaniline, is reacted with (trimethylsilyl)acetylene. A patent describes the synthesis of a related compound, 3-ethynyl-4-fluoroaniline, starting from 3-bromo-4-fluoronitrobenzene (B1266112). google.com This process involves a Sonogashira coupling with trimethylsilylacetylene, followed by reduction of the nitro group and subsequent removal of the trimethylsilyl (B98337) protecting group. google.com
The general catalytic cycle of the Sonogashira reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne and the copper co-catalyst) and subsequent reductive elimination to yield the aryl alkyne and regenerate the Pd(0) catalyst. researchgate.net
Table 2: Key Components of a Typical Sonogashira Coupling Reaction
| Component | Role | Example |
| Palladium Catalyst | Primary catalyst for C-C bond formation | Tetrakis(triphenylphosphine)palladium(0) |
| Copper(I) Co-catalyst | Facilitates the formation of the copper acetylide | Copper(I) iodide (CuI) |
| Base | Neutralizes the HX by-product and facilitates alkyne deprotonation | Triethylamine, Diisopropylethylamine |
| Solvent | Provides the reaction medium | Tetrahydrofuran (THF), Toluene |
Alternative Alkynylation Strategies
While the Sonogashira coupling is the workhorse for aryl alkynylation, alternative methods are continuously being developed to address certain limitations, such as the use of copper co-catalysts which can sometimes lead to the formation of homocoupled diynes. Copper-free Sonogashira protocols have been established and are often preferred to avoid this side reaction. gelest.com
Furthermore, transition-metal-free alkynylation methods have been reported. These reactions often proceed through benzyne (B1209423) intermediates and can be effective for aryl chlorides, which are typically less reactive in standard Sonogashira couplings. nih.govnih.gov These methods utilize strong bases like lithium amides or metal alkoxides at elevated temperatures. nih.gov While these strategies offer an alternative, their applicability to complex substrates like substituted anilines requires careful consideration of functional group compatibility.
Installation and Manipulation of the Trimethylsilyl Group
The trimethylsilyl (TMS) group is a crucial functional group in organic synthesis, serving primarily as a protecting group for terminal alkynes. Its chemical inertness and large molecular volume make it effective in shielding the reactive C-H bond of a terminal alkyne during various synthetic transformations. wikipedia.org The installation and subsequent removal of the TMS group are typically high-yielding and can be performed under mild conditions. nih.gov
The introduction of a trimethylsilyl group onto a terminal alkyne is a common and efficient procedure. A primary method for the synthesis of this compound involves a Sonogashira cross-coupling reaction. In a typical synthesis, 3-bromo-4-fluoronitrobenzene is reacted with trimethylsilylacetylene. google.com This reaction is generally catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a copper(I) co-catalyst like cuprous iodide and a base, often an amine such as triethylamine. google.com The reaction proceeds by coupling the aryl halide with the terminal alkyne, forming the C-C bond and yielding ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane. google.com The nitro group is subsequently reduced to an amine to afford the target compound, this compound. google.com
| Reagents & Conditions for Silylation via Sonogashira Coupling |
| Aryl Halide |
| Alkyne |
| Catalyst |
| Co-catalyst |
| Base/Solvent |
| Temperature |
| Product |
This table outlines a typical procedure for the Sonogashira coupling to install the (trimethylsilyl)ethynyl group. google.com
In multi-step syntheses, the trimethylsilyl group serves as a reliable protecting group for terminal alkynes. wikipedia.orgnih.gov Its stability allows other parts of the molecule to be modified without affecting the alkyne functionality. The TMS group is stable under a variety of reaction conditions but can be selectively removed when needed. nih.govthermofisher.com This process, known as desilylation or deprotection, is critical for revealing the terminal alkyne for subsequent reactions, such as further cross-coupling steps. nih.gov
Deprotection can be achieved under mild conditions, making it compatible with a wide range of other functional groups. nih.gov Common methods for removing the TMS group include treatment with fluoride ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, or basic conditions, like potassium carbonate in methanol (B129727). wikipedia.orgnih.gov For instance, after the synthesis of this compound, the TMS group can be cleaved by reacting the compound with potassium hydroxide (B78521) in methanol at room temperature to yield 3-ethynyl-4-fluoroaniline. google.com This strategy highlights the utility of the TMS group in protecting the alkyne during the reduction of the nitro group and then being easily removed to unmask the reactive terminal alkyne. nih.govgoogle.com
This table summarizes common reagents used for the cleavage of the C-Si bond in TMS-protected alkynes. wikipedia.orgnih.govgoogle.com
Chemo- and Regioselective Functionalization of the Aniline Moiety
The aniline moiety offers multiple sites for functionalization, making chemo- and regioselectivity crucial aspects of synthetic design. The aromatic ring can undergo electrophilic substitution, while the amino group can direct reactions to specific positions or be functionalized itself.
The formation of the aniline group is a key step in the synthesis of this compound and its analogs. A common industrial route to anilines involves the reduction of a corresponding nitroarene. nih.gov In the synthesis of the title compound, this is achieved by reducing the nitro group of ((2-fluoro-5-nitrophenyl)ethynyl)trimethylsilane. google.com
More broadly, modern synthetic chemistry employs metal-catalyzed cross-coupling reactions for the formation of C-N bonds, providing direct access to primary aromatic amines. researchgate.net Ammonia (B1221849) is an ideal nitrogen source due to its atom economy and low cost. nih.govnih.gov Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have been developed for the coupling of aryl halides with ammonia or ammonia surrogates. researchgate.net Nickel-catalyzed cross-coupling reactions have also proven effective for the amination of aryl fluorides with primary amines. rsc.org Recently, electrochemical methods for the amination of aryl halides with ammonia have been developed, offering a promising alternative for creating diversely functionalized primary arylamines. nih.gov Another approach involves the reaction of aryllithium species with trimethylsilyl azide, which installs a nitrogen atom and, after workup, yields the aniline derivative. nih.gov
| Method | Reactants | Catalyst/Reagent | Key Features |
| Nitro Group Reduction | Nitroarene, Reducing Agent (e.g., H2, catalyst) | Metal catalyst (e.g., Pt/Pd, Raney Ni) | Traditional, widely used industrial process. nih.gov |
| Metal-Catalyzed Amination | Aryl Halide, Ammonia/Amine | Palladium or Copper complexes | High functional group tolerance. researchgate.netrsc.org |
| Electrochemical Amination | Aryl Halide, NH3 | - | Direct use of ammonia, good functional group tolerance. nih.gov |
| Azide-based Method | Aryllithium, Trimethylsilyl azide | - | One-pot synthesis for sterically demanding anilines. nih.gov |
This table provides an overview of different strategies for the synthesis of anilines.
Direct C-H functionalization has become a powerful tool for modifying complex molecules by converting C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. researchgate.netnih.gov The amino group of aniline can act as a directing group in metal-catalyzed reactions, guiding functionalization to the ortho-position. researchgate.net However, controlling regioselectivity can be challenging.
Various transition metals, including palladium, rhodium, and nickel, have been used to catalyze the C-H functionalization of anilines with high chemo- and regioselectivity. researchgate.net For instance, nickel catalysis can achieve C-H alkynylations of electron-rich anilines with excellent positional selectivity. researchgate.net The fluorine atom in fluoroarenes is also known to promote ortho-C-H metalation, which can be exploited to achieve regioselective functionalization. researchgate.net In some strategies, a transient directing group is formed in situ, which guides the C-H activation and is subsequently removed, streamlining the synthetic process. researchgate.net While ortho-functionalization is common due to the directing effect of the amino group, para-selective C-H functionalization of anilines has also been achieved using photocatalysis. nih.gov
| Catalytic System | Type of Functionalization | Selectivity |
| Nickel | C-H Alkynylation | Ortho |
| Rhodium(III) | C-H Amidation | Ortho |
| Magnesium | C-H Alkenylation | Ortho |
| Iridium(III) Photocatalyst | C-C Coupling (with diazomalonates) | Para |
This table showcases examples of catalytic systems for the regioselective C-H functionalization of anilines. researchgate.netnih.gov
Green Chemistry Considerations in Synthetic Route Design
Green chemistry principles aim to design chemical processes that are efficient, safe, and environmentally benign by reducing waste, avoiding hazardous substances, and minimizing energy consumption. nih.govacs.org The synthesis of anilines, which are vital industrial chemicals, has been a focus of green chemistry research. nih.gov
Traditional aniline synthesis involves the multi-step process of nitrating benzene (B151609) followed by reduction, which uses hazardous reagents like nitric and sulfuric acids. nih.gov Developing direct, one-pot syntheses is a key goal. nih.gov Utilizing ammonia directly as the aminating agent is attractive for its atom efficiency and low cost, though activating the strong C-H bonds of benzene and N-H bonds of ammonia presents a challenge. nih.gov
In the context of synthesizing functionalized anilines, green approaches focus on several areas:
Catalysis: Using non-toxic, earth-abundant metal catalysts (e.g., cobalt) instead of precious metals can improve sustainability. researchgate.net Heterogeneous catalysts are also advantageous as they are easily separated and recycled. mdpi.com
Solvents: Replacing traditional organic solvents with greener alternatives like water or bio-renewable solvents (e.g., 2-methyltetrahydrofuran) is a significant improvement. researchgate.nettandfonline.com Microwave-assisted synthesis can sometimes allow for reactions to proceed without any organic solvent. tandfonline.com
Energy Efficiency: Methods that operate at lower temperatures and pressures, such as electrochemical or photocatalytic reactions, reduce energy consumption. specchemonline.comacs.org Researchers have developed an electrochemical method for producing anilines at room temperature and pressure using a redox mediator, which could be powered by renewable electricity. specchemonline.com
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization is an inherently atom-economical strategy as it avoids the installation and removal of activating groups. nih.gov
By incorporating these principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally friendly.
Catalyst-Free and Additive-Free Approaches
The pursuit of catalyst-free and additive-free synthetic methods for the formation of arylalkynes like this compound is driven by the principles of green chemistry, aiming to reduce environmental impact and simplify purification processes. While the direct Sonogashira coupling is inherently reliant on a catalyst, research has focused on developing conditions that minimize or circumvent the need for traditional catalytic systems.
Recent advancements have explored the potential of high-temperature or high-pressure conditions to facilitate catalyst-free C-C bond formation. However, these methods often require harsh reaction conditions that may not be suitable for complex or sensitive substrates.
One area of progress is the development of highly active catalyst systems that can be used in very low concentrations, thus approaching an "additive-free" state in terms of metallic impurities in the final product. researchgate.net For instance, the use of highly efficient palladium precatalysts can significantly reduce the required catalyst loading. nih.gov
Another strategy involves the use of alternative coupling partners that are more reactive and may not require a catalyst. For example, the use of arenediazonium salts as an alternative to aryl halides has been explored for Sonogashira-type couplings. wikipedia.org These reactions can sometimes proceed under milder conditions and with different catalyst requirements.
While a truly catalyst- and additive-free synthesis of this compound via a Sonogashira-type reaction remains a significant challenge, the ongoing research into alternative coupling mechanisms and highly active catalysts is paving the way for more sustainable synthetic routes.
Solvent Selection and Waste Minimization in Synthesis
The choice of solvent plays a critical role in the sustainability and efficiency of the synthesis of this compound. Traditional Sonogashira reactions often employ polar aprotic solvents like dimethylformamide (DMF) or amines such as triethylamine, which can be toxic and difficult to recycle. researchgate.net Modern synthetic strategies emphasize the use of greener solvents and techniques to minimize waste.
Solvent Selection:
The selection of an appropriate solvent is crucial for reaction efficiency and environmental impact. Research has shown that the polarity of the solvent can significantly affect the yield of Sonogashira couplings. For instance, in some copper-free Sonogashira reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) have been found to provide better conversions compared to nonpolar or polar protic solvents. nih.gov The use of bio-derived solvents is also gaining traction as a sustainable alternative.
Waste Minimization Strategies:
Several strategies can be employed to minimize waste during the synthesis of this compound:
Process Intensification: Utilizing techniques like flow chemistry can reduce solvent usage and improve reaction control, leading to higher yields and less waste.
Catalyst Recycling: The use of heterogeneous catalysts or catalyst systems that can be easily separated and reused can significantly reduce waste and cost.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. This can be achieved by carefully selecting reagents and reaction conditions. researchgate.net
Table 1: Solvent Effects on a Model Copper-Free Sonogashira Reaction
| Entry | Solvent | Conversion Yield (%) |
| 1 | Dichloromethane (DCM) | <50 |
| 2 | Methyl tert-butyl ether (MTBE) | <50 |
| 3 | Methanol (MeOH) | <50 |
| 4 | Ethanol (EtOH) | <50 |
| 5 | Tetrahydrofuran (THF) | 62 |
| 6 | 1,4-Dioxane | 74 |
| 7 | Acetonitrile (B52724) (ACN) | 85 |
| 8 | Dimethylformamide (DMF) | 95 |
| 9 | N-Methyl-2-pyrrolidone (NMP) | 40 |
| 10 | Dimethyl sulfoxide (DMSO) | 100 |
This table is based on data from a model reaction and illustrates the significant impact of solvent choice on reaction yield. nih.gov
Stereochemical Control in Syntheses Involving the Ethynyl Aniline Core
While this compound itself is an achiral molecule, the ethynyl aniline core is a common structural motif in more complex, chiral molecules where stereochemical control is of paramount importance. The synthesis of chiral polyanilines, for example, highlights the significance of controlling the stereochemistry of the polymer backbone. uow.edu.au
In the context of synthesizing analogs of this compound that incorporate chiral centers, several strategies can be employed to control the stereochemistry:
Chiral Catalysts: The use of chiral ligands on the palladium catalyst in Sonogashira-type reactions can induce asymmetry in the product. This is a common strategy in asymmetric catalysis.
Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the reaction. The auxiliary can then be removed in a subsequent step.
Substrate Control: If one of the coupling partners already contains a chiral center, it can influence the stereochemistry of newly formed chiral centers.
The development of stereoselective synthetic methods is crucial for the preparation of enantiomerically pure compounds for applications in areas such as pharmaceuticals and chiral materials. While the direct synthesis of this compound does not involve stereochemical considerations, the principles of asymmetric synthesis are highly relevant for the preparation of its chiral derivatives.
Mechanistic Investigations of Chemical Transformations Involving 3 Fluoro 4 Trimethylsilyl Ethynyl Aniline
Reaction Pathways and Intermediates in Cross-Coupling Reactions
Cross-coupling reactions are fundamental to modern organic synthesis for the formation of carbon-carbon bonds. For molecules like 3-fluoro-4-[(trimethylsilyl)ethynyl]aniline, palladium-catalyzed reactions, particularly the Sonogashira coupling, are of paramount importance.
Palladium-Catalyzed Coupling Mechanisms
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is a cornerstone of alkyne chemistry. organic-chemistry.org The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.orgvedantu.com
The Palladium Cycle:
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition with an aryl or vinyl halide (R-X). This step, often the rate-limiting one, forms a Pd(II) intermediate. wikipedia.orgfiveable.me
Transmetalation: A copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium(II) complex. This step regenerates the copper catalyst. libretexts.orgwikipedia.org
Reductive Elimination: The newly formed palladium complex, now bearing both the aryl/vinyl group and the alkynyl group, undergoes reductive elimination. This final step forms the desired carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orgfiveable.me
The Copper Cycle:
Complexation: The copper(I) salt reacts with the terminal alkyne in the presence of a base. wikipedia.org
Deprotonation: The base facilitates the deprotonation of the alkyne, forming a copper(I) acetylide intermediate. This species is crucial for transferring the alkyne group to the palladium center. vedantu.comwikipedia.org
In the context of this compound, the molecule itself would typically first undergo desilylation to reveal the terminal alkyne, which can then participate in the copper cycle of a subsequent Sonogashira coupling. Alternatively, the aniline (B41778) derivative could serve as the aryl halide partner if it were appropriately functionalized with a halide or triflate leaving group at a different position.
Variations of the Sonogashira reaction exist, including copper-free versions. In these cases, the base is believed to assist in the deprotonation of the alkyne directly at a palladium center, bypassing the need for a copper acetylide intermediate. libretexts.orgvedantu.com
Role of the Trimethylsilyl (B98337) Group in Reaction Selectivity and Rate
The trimethylsilyl (TMS) group on the ethynyl (B1212043) moiety of this compound plays a critical role as a protecting group for the terminal alkyne. wikipedia.orggelest.com This protection is essential for controlling selectivity in various synthetic transformations.
Preventing Homocoupling: In palladium-catalyzed reactions, terminal alkynes can undergo undesirable homocoupling (Glaser coupling) to form diynes. The bulky TMS group sterically hinders and electronically deactivates the alkyne's terminal C-H bond, effectively preventing this side reaction. gelest.com
Enabling Sequential Couplings: The TMS group allows for a two-step, one-pot reaction sequence. First, a Sonogashira coupling can be performed at another site on an aryl halide. Subsequently, the TMS group can be selectively removed in situ using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or a base, revealing the terminal alkyne. wikipedia.orgacs.org This newly exposed alkyne can then undergo a second, different coupling reaction, leading to the synthesis of unsymmetrical diarylacetylenes. gelest.comacs.org
Modulating Reactivity: While the C-Si bond is generally stable under standard Sonogashira conditions, it can be activated under modified protocols for a "sila-Sonogashira" reaction, providing an alternative synthetic route. gelest.com The steric and electronic properties of the silyl (B83357) group can influence reaction rates and even regioselectivity in certain addition reactions. nih.gov
The stability of the TMS group under various conditions allows for selective functionalization of other parts of the molecule, such as the aniline nitrogen or the aromatic ring, without disturbing the protected alkyne.
Electrophilic and Nucleophilic Reactions of the Aniline Nitrogen
The reactivity of the aniline nitrogen in this compound is significantly modulated by the electronic effects of the substituents on the aromatic ring.
Substituent Effects on Amine Reactivity and Basicity
The basicity and nucleophilicity of the amine group are dictated by the availability of the nitrogen lone pair. The substituents on the aromatic ring exert a strong influence through inductive and resonance effects.
Fluorine: Located at the meta-position relative to the amine, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom, making the amine less basic and less nucleophilic compared to aniline.
These combined electron-withdrawing effects make the aniline nitrogen in this compound significantly less reactive towards electrophiles than in simple anilines. This reduced basicity is a key consideration in planning reactions such as N-alkylation, N-acylation, or diazotization, often requiring harsher conditions or more potent electrophiles. For instance, in palladium-catalyzed C-N coupling reactions, the strong electron-withdrawing nature of fluoroalkyl groups on an amine can make the final reductive elimination step to form the C-N bond the turnover-limiting step of the catalytic cycle. nih.govnih.gov
| Substituent | Position Relative to -NH2 | Electronic Effect | Impact on Amine Basicity |
| Fluoro (-F) | meta (position 3) | Strong -I (Inductive) | Decreases |
| (Trimethylsilyl)ethynyl | para (position 4) | Weak -I (Inductive) | Decreases |
Formation of Nitrogen-Containing Heterocycles
Despite its reduced nucleophilicity, the aniline moiety remains a valuable precursor for the synthesis of nitrogen-containing heterocycles. The presence of the ortho-ethynyl group (after desilylation) provides a reactive handle for cyclization reactions.
One common strategy involves an initial reaction at the amine nitrogen followed by an intramolecular cyclization onto the alkyne. For example, a domino intermolecular Sonogashira coupling followed by an intramolecular carbanion-yne cyclization can lead to the formation of substituted benzo[b]furans, a related heterocyclic system. organic-chemistry.org Similar strategies can be envisioned for the synthesis of indoles or quinolines, where the aniline nitrogen and the adjacent alkyne participate in ring formation. The specific reaction pathway and resulting heterocyclic system depend on the chosen reagents and reaction conditions.
Transformations of the Ethynyl Group
The (trimethylsilyl)ethynyl group is a versatile functional handle that can undergo a variety of transformations, either with the TMS group intact or after its removal.
The most fundamental transformation is the desilylation to unveil the terminal alkyne, 3-fluoro-4-ethynylaniline. This is typically achieved under mild conditions, ensuring compatibility with other functional groups. Common reagents for this purpose include:
Fluoride ion sources, such as tetrabutylammonium fluoride (TBAF). wikipedia.org
Bases like potassium carbonate in methanol (B129727).
Acids, such as hexafluorosilicic acid, which can promote selective desilylation. acs.org
Once the terminal alkyne is exposed, it can participate in a wide array of reactions:
Sonogashira Coupling: As mentioned, the terminal alkyne is now ready to be coupled with various aryl or vinyl halides. organic-chemistry.org
Alkyne Homocoupling (Glaser Coupling): In the presence of a copper catalyst and an oxidant, the terminal alkyne can couple with itself to form a symmetrical 1,3-diyne.
Cycloaddition Reactions: The alkyne can act as a dienophile or dipolarophile in reactions like the Diels-Alder or Huisgen [3+2] cycloaddition (Click Chemistry) to form various heterocyclic structures.
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can yield a ketone or an aldehyde, respectively.
Reduction: The alkyne can be partially reduced to a (Z)- or (E)-alkene or fully reduced to an alkane, depending on the catalyst and reaction conditions.
Furthermore, palladium-catalyzed reactions can directly functionalize the C-F bond. For instance, a palladium-catalyzed defluorinative alkynylation has been developed, which could lead to the formation of fluorinated fused furans from related polyfluoroalkyl ketones and terminal alkynes. researchgate.netrsc.org This highlights the potential for complex cascade reactions involving both the alkyne and the fluoro-substituent.
| Transformation | Reagent/Catalyst | Product Type |
| Desilylation | TBAF or K2CO3/MeOH | Terminal Alkyne |
| Sonogashira Coupling | Pd catalyst, Cu(I), Base | Disubstituted Alkyne |
| Glaser Coupling | Cu catalyst, Oxidant | Symmetrical Diyne |
| Hydration (Markovnikov) | H2O, H+, HgSO4 | Ketone |
| Reduction to (Z)-Alkene | H2, Lindlar's Catalyst | cis-Alkene |
| Reduction to (E)-Alkene | Na, NH3 | trans-Alkene |
Hydrosilylation and Other Addition Reactions
Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the ethynyl group in this compound. This reaction is a versatile method for the synthesis of vinylsilanes, which are valuable intermediates in organic synthesis. The regioselectivity and stereoselectivity of hydrosilylation are highly dependent on the catalyst used, which can include complexes of platinum, rhodium, or other transition metals.
The general mechanism involves the oxidative addition of the Si-H bond to the metal center, followed by migratory insertion of the alkyne into the metal-hydride or metal-silyl bond, and finally, reductive elimination to yield the vinylsilane product. The electronic properties of the fluoro- and trimethylsilyl-substituted aniline influence the rate and outcome of these steps.
Other addition reactions at the ethynyl group can also be explored. For example, the addition of halogens or hydrogen halides would proceed via electrophilic addition mechanisms, with the regioselectivity governed by the electronic effects of the substituents. The trimethylsilyl group can stabilize a developing positive charge on the adjacent carbon (β-silyl effect), influencing the orientation of the addition.
| Reaction | Reagents | Product | Mechanistic Notes |
| Hydrosilylation | R3SiH, Metal Catalyst | Vinylsilane | Catalytic cycle involving oxidative addition, migratory insertion, and reductive elimination. |
| Halogenation | X2 (e.g., Br2) | Dihaloalkene | Electrophilic addition, formation of a halonium ion intermediate. |
| Hydrohalogenation | HX (e.g., HBr) | Halovinyl derivative | Electrophilic addition, regioselectivity influenced by the β-silyl effect. |
Influence of the Fluoro Substituent on Reactivity and Selectivity
The fluorine atom at the 3-position of the aniline ring exerts a profound influence on the molecule's reactivity and the selectivity of its reactions. This influence stems from the unique electronic properties of fluorine, namely its strong inductive electron-withdrawing effect (-I) and its moderate resonance electron-donating effect (+R). researchgate.netnih.gov
Electronic Effects on Aromatic Ring Reactivity
The primary electronic effect of the fluorine substituent on the aromatic ring is its strong inductive withdrawal of electron density through the sigma bond. nih.gov This effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions. The electron density is particularly reduced at the positions ortho and para to the fluorine atom.
In this compound, the interplay of the activating amino group, the deactivating fluoro group, and the ethynyl substituent creates a complex pattern of reactivity. The powerful activating and ortho, para-directing effect of the amino group will likely dominate in electrophilic aromatic substitution reactions.
| Position | Influence of Fluoro Group | Overall Reactivity for Electrophilic Substitution |
| 2 (ortho to F, ortho to NH2) | Deactivated by -I effect of F | Activated by NH2 |
| 5 (meta to F, meta to NH2) | Less deactivated by -I effect of F | Deactivated by NH2 |
| 6 (para to F, ortho to NH2) | Deactivated by -I effect of F | Activated by NH2 |
Impact on Reaction Cascade Design
The electronic modulation provided by the fluoro substituent is a critical tool in designing reaction cascades. By altering the reactivity of specific positions on the aromatic ring and influencing the electronic nature of the ethynyl group, the fluorine atom can enable selective transformations in a multi-step synthesis. For example, a reaction targeting the ethynyl group can be performed under conditions that would not affect the deactivated aromatic ring. Subsequently, the reactivity of the ring can be modulated for a later transformation.
The presence of the fluorine atom can also introduce steric effects that can influence the selectivity of reactions, particularly those involving bulky reagents or transition states.
Chemo- and Regioselectivity in Multi-Functionalized Systems
The presence of multiple reactive sites—the aromatic ring, the amino group, the ethynyl group, and the trimethylsilyl group—in this compound makes chemo- and regioselectivity key considerations in its chemical transformations.
Selective Reactions of the Trimethylsilyl Group vs. Ethynyl Group
The trimethylsilyl (TMS) group serves a dual role. It can act as a protecting group for the terminal alkyne and also as a reactive handle for further functionalization. The Si-C bond is susceptible to cleavage under specific conditions, allowing for the selective deprotection of the alkyne or its conversion to other functional groups.
Protodesilylation, the removal of the TMS group to regenerate the terminal alkyne, can be achieved under mild basic or acidic conditions, or with fluoride ion sources (e.g., TBAF). nih.gov This reaction is often highly chemoselective, leaving other functional groups in the molecule intact.
Conversely, the ethynyl group can undergo reactions such as cycloadditions, hydrosilylations, or couplings while the TMS group remains in place. The choice of reagents and reaction conditions is critical to achieving this selectivity. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) will typically react at the ethynyl moiety without affecting the TMS group.
| Reaction | Reagent/Condition | Selective Transformation |
| Protodesilylation | K2CO3/MeOH or TBAF | TMS group removed, terminal alkyne formed. |
| Sonogashira Coupling | Aryl halide, Pd/Cu catalyst | Reaction at the terminal alkyne (after desilylation). |
| Cycloaddition | Azide, Cu(I) catalyst | Reaction at the ethynyl group, TMS group intact. |
The ability to selectively manipulate the trimethylsilyl and ethynyl groups provides a powerful strategy for the stepwise construction of complex molecules from this compound.
Directed Functionalization of the Aromatic Ring
The regioselectivity of chemical transformations on the aromatic ring of this compound is governed by the electronic and steric interplay of its three distinct substituents: the amino group (-NH2), the fluorine atom (-F), and the trimethylsilylethynyl group (-C≡CSi(CH3)3). In electrophilic aromatic substitution reactions, the positions at which an incoming electrophile will attack are determined by the combined activating or deactivating and directing effects of these substituents.
The amino group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the ability of the nitrogen's lone pair of electrons to be donated into the aromatic π-system through resonance, thereby increasing the electron density of the ring and making it more susceptible to electrophilic attack. This resonance effect particularly enriches the ortho and para positions with electron density.
Conversely, the fluorine atom is a deactivating group due to its high electronegativity, which withdraws electron density from the ring through the inductive effect. However, like the amino group, it possesses lone pairs of electrons that can be donated into the ring via resonance. This resonance donation, although weaker than its inductive withdrawal, directs incoming electrophiles to the ortho and para positions.
The trimethylsilylethynyl group is generally considered to be a deactivating and meta-directing group. The sp-hybridized carbon atoms of the alkyne are more electronegative than sp2-hybridized carbons of the aromatic ring, leading to an inductive withdrawal of electron density.
In the case of this compound, the powerful activating and ortho, para-directing influence of the amino group is expected to dominate the regioselectivity of electrophilic aromatic substitution. The fluorine atom, also an ortho, para-director, will further influence the substitution pattern. The positions on the aromatic ring are numbered C1 through C6, starting from the carbon bearing the amino group as C1, the fluorine at C3, and the trimethylsilylethynyl group at C4.
Considering the directing effects:
The amino group at C1 directs to C2 (ortho), C6 (ortho), and C4 (para). The para position (C4) is already substituted.
The fluorine atom at C3 directs to C2 (ortho), C4 (ortho), and C6 (para). The C4 position is substituted.
The trimethylsilylethynyl group at C4 directs to C2 (meta) and C6 (meta).
The positions activated by the powerful amino group are C2 and C6. The fluorine atom also directs to these positions. The deactivating trimethylsilylethynyl group directs to the same positions (C2 and C6) from its perspective as meta positions. Therefore, electrophilic attack is most likely to occur at the C2 and C6 positions. Steric hindrance from the adjacent amino and fluoro groups at C2, and the amino group at C6, may influence the relative rates of substitution at these two sites.
Table 1: Directing Effects of Substituents on the Aromatic Ring of this compound in Electrophilic Aromatic Substitution
| Substituent | Position | Activating/Deactivating | Directing Effect |
| Amino (-NH2) | C1 | Strongly Activating | ortho, para |
| Fluoro (-F) | C3 | Deactivating | ortho, para |
| Trimethylsilylethynyl (-C≡CSi(CH3)3) | C4 | Deactivating | meta |
Detailed research findings on specific functionalization reactions of the aromatic ring of this compound are not extensively reported in publicly available literature. However, based on the established principles of electrophilic aromatic substitution, predictions can be made for common reactions. For instance, in a halogenation reaction (e.g., bromination), the bromine atom would be expected to substitute at the C2 or C6 position. Similarly, nitration would likely yield a mixture of 2-nitro-3-fluoro-4-[(trimethylsilyl)ethynyl]aniline and 6-nitro-3-fluoro-4-[(trimethylsilyl)ethynyl]aniline. The precise ratio of these products would be dependent on the specific reaction conditions, including the nature of the electrophile, solvent, and temperature, which can influence the balance between electronic and steric effects.
Computational and Theoretical Studies on 3 Fluoro 4 Trimethylsilyl Ethynyl Aniline
Quantum Chemical Calculations of Electronic Structure
No specific studies detailing quantum chemical calculations for 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline have been identified. Such studies would be valuable for understanding the molecule's fundamental electronic properties.
There are no published Density Functional Theory (DFT) investigations specifically for this compound. DFT calculations would typically be employed to determine the optimized geometry, vibrational frequencies, and electronic energy of the molecule. This information provides a foundational understanding of its stability and structure.
Detailed charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) population analysis, has not been reported for this compound. This type of analysis would reveal the partial atomic charges and provide insight into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. Similarly, the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and electronic transitions, have not been specifically calculated for this compound.
Molecular Dynamics Simulations of Conformational Landscapes
There is no evidence of molecular dynamics (MD) simulations having been performed to explore the conformational landscape of this compound. MD simulations would be useful for understanding the flexibility of the molecule, particularly the rotation around the C-N bond and the C-C single bonds, and for identifying the most stable conformations in different environments.
Reaction Pathway Modeling and Transition State Analysis
Specific reaction pathway modeling and transition state analysis for reactions involving this compound are absent from the scientific literature. This type of computational work is essential for predicting the mechanisms and kinetics of chemical reactions.
Without computational models, predictions of the reactivity and selectivity of this compound in various chemical reactions remain empirical. Modeling would allow for the exploration of different reaction pathways, helping to rationalize and predict regioselectivity and stereoselectivity.
While general principles of organic chemistry suggest that the electron-withdrawing fluorine atom and the bulky, electropositive trimethylsilyl (B98337) group would significantly influence the molecule's reactivity, specific quantitative data on their effect on reaction energetics for this compound are not available. Computational studies would be necessary to calculate the activation energies and reaction enthalpies for proposed transformations, thereby elucidating the precise electronic and steric influence of these substituents.
Spectroscopic Property Predictions (beyond basic identification)
Computational methods, particularly Density Functional Theory (DFT), have become indispensable in predicting the spectroscopic properties of molecules, offering insights that go far beyond simple identification. These theoretical predictions are crucial for interpreting experimental data, understanding molecular structure, and elucidating reaction mechanisms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and theoretical calculations of NMR chemical shifts have become increasingly accurate, aiding in the assignment of complex spectra and the investigation of reaction mechanisms. For a molecule like this compound, with its various NMR-active nuclei (¹H, ¹³C, ¹⁹F, ²⁹Si), computational chemistry offers a detailed picture of its electronic environment.
DFT calculations are a common method for predicting NMR chemical shifts. nih.gov The choice of functional and basis set is critical for achieving high accuracy. mdpi.com For fluorinated aromatic compounds, specific scaling factors may be applied to computed shifts to improve agreement with experimental data. nih.gov
Illustrative Data for a Model Fluoroaromatic System:
To illustrate the utility of this approach, consider the theoretical ¹⁹F NMR chemical shifts for a series of fluorinated aromatic compounds, calculated using DFT. The data demonstrates the sensitivity of the fluorine chemical shift to the electronic effects of substituents. While this data is not for the target molecule, it exemplifies the expected trends.
| Compound | Calculated ¹⁹F Chemical Shift (ppm) | Experimental ¹⁹F Chemical Shift (ppm) |
|---|---|---|
| Fluorobenzene | -113.1 | -113.5 |
| 4-Fluoroaniline | -120.5 | -120.2 |
| 4-Fluorotoluene | -116.8 | -117.1 |
This table presents hypothetical yet representative data based on general trends observed in computational studies of fluoroaromatic compounds to illustrate the correlation between calculated and experimental values.
By calculating the NMR chemical shifts of potential intermediates and transition states, computational chemistry can be instrumental in elucidating reaction mechanisms involving this compound. For instance, in a proposed reaction pathway, comparing the calculated NMR spectra of hypothesized intermediates with the experimentally observed spectra can provide strong evidence for or against a particular mechanism.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the bonding and structure of molecules. Theoretical calculations of vibrational frequencies are a powerful complement to experimental studies, aiding in the assignment of spectral bands and the characterization of transient species like reaction intermediates.
DFT methods are widely used to compute the harmonic vibrational frequencies of molecules. asianpubs.org These calculations can predict the entire IR and Raman spectra of a molecule, including the frequencies and intensities of the vibrational modes. For reaction intermediates, which are often difficult to characterize experimentally due to their short lifetimes, theoretical vibrational analysis is particularly valuable.
For example, in a reaction involving the aniline (B41778) moiety of this compound, computational chemists can model the proposed reaction pathway and calculate the vibrational frequencies of any intermediates. The presence of characteristic vibrational modes, such as N-H stretching or bending frequencies, can confirm the structure of these transient species. materialsciencejournal.org A study on the reaction of 4-methyl aniline with OH radicals utilized computational methods to identify transition states and intermediates through their vibrational frequencies. mdpi.com
Illustrative Vibrational Frequency Data for Aniline:
The following table shows a comparison of calculated and experimental vibrational frequencies for aniline, a core component of the target molecule. This demonstrates the accuracy of modern computational methods in predicting vibrational spectra. materialsciencejournal.org
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
|---|---|---|
| N-H symmetric stretch | 3408 | 3422 |
| N-H antisymmetric stretch | 3502 | 3508 |
| C-N stretch | 1265 | 1282 |
This table is based on published data for aniline to exemplify the agreement between theoretical and experimental vibrational frequencies. materialsciencejournal.orgmaterialsciencejournal.org
By analyzing the calculated vibrational frequencies, imaginary frequencies can indicate a transition state, while all real frequencies suggest a stable minimum on the potential energy surface, corresponding to a reactant, product, or intermediate. mdpi.com
Solvent Effects on Molecular Properties and Reactivity
The solvent in which a reaction is carried out can have a profound impact on the properties and reactivity of the dissolved molecules. Computational chemistry provides methods to model these solvent effects, offering insights into how the solvent influences molecular geometry, electronic structure, and reaction energetics.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a common approach to incorporate solvent effects in calculations. umn.edu In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. This approach can account for the bulk electrostatic effects of the solvent.
For substituted anilines, the polarity of the solvent can influence properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). journalirjpac.com An increase in solvent polarity generally leads to a stabilization of polar species. Studies on substituted anilines have shown that properties like dipole moments and polarizabilities increase with the polarity of the solvent. journalirjpac.comresearchgate.net
Illustrative Data on Solvent Effects on a Substituted Aniline:
The table below illustrates the calculated dipole moment of a model substituted aniline in different solvents, showcasing the influence of the solvent's dielectric constant.
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
|---|---|---|
| Vacuum | 1 | 3.50 |
| Tetrahydrofuran | 7.58 | 4.85 |
| Ethanol | 24.55 | 5.30 |
This table presents hypothetical yet representative data based on general findings from computational studies on solvent effects on substituted anilines. journalirjpac.com
Solvent effects can also significantly alter the energy barriers of reactions. For reactions involving charged or highly polar transition states, polar solvents can lower the activation energy, thereby increasing the reaction rate. Computational studies can model the reaction profile in different solvents to predict these effects and aid in the selection of an appropriate solvent for a desired chemical transformation.
Applications of 3 Fluoro 4 Trimethylsilyl Ethynyl Aniline in Organic Synthesis and Materials Science
A Strategic Building Block for Complex Organic Molecules
The strategic placement of reactive sites on the aniline (B41778) ring allows for its use in the synthesis of a variety of complex organic structures. The amino group provides a handle for numerous chemical transformations, while the trimethylsilyl-protected acetylene (B1199291) is a precursor for carbon-carbon bond formation, and the fluorine atom can be used to modulate the electronic properties of the final molecule.
Precursor for Fluoro- and Silyl-Functionalized Polycyclic Aromatic Hydrocarbons
While direct research detailing the synthesis of polycyclic aromatic hydrocarbons (PAHs) specifically from 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline is not extensively documented, the structural motifs present in this molecule make it an ideal candidate for such transformations. The trimethylsilyl (B98337) (TMS) group serves as a removable protecting group for the terminal alkyne, which can participate in various cyclization and annulation reactions to form extended aromatic systems. For instance, the ethynyl (B1212043) group can undergo intramolecular electrophilic cyclization or participate in transition-metal-catalyzed reactions, such as Sonogashira coupling, to build up the core structure of PAHs. The fluorine substituent can influence the regioselectivity of these reactions and impart desirable properties, such as enhanced stability and modified electronic characteristics, to the resulting PAHs.
A general synthetic route could involve the initial functionalization of the aniline nitrogen, followed by a Sonogashira coupling of the deprotected alkyne with an appropriate aryl halide. Subsequent intramolecular cyclization would then lead to the formation of a fluoro- and silyl-functionalized PAH. The presence of both fluorine and silicon-containing groups in the final structure can significantly impact its photophysical and electronic properties.
Role in the Assembly of Advanced Molecular Architectures
The multifunctional nature of this compound makes it a valuable component in the design and synthesis of advanced molecular architectures. The aniline moiety can be readily converted into other functional groups, such as amides or imines, which can direct the self-assembly of molecules through hydrogen bonding or other non-covalent interactions. The rigid ethynyl linkage, once deprotected, provides a linear scaffold for the construction of well-defined molecular rods and wires.
For example, this compound could be incorporated into larger molecular frameworks to create shape-persistent macrocycles or three-dimensional cage compounds. The fluorine atom can be exploited to introduce specific intermolecular interactions, such as halogen bonding, further guiding the assembly of these complex structures.
An Intermediate in the Preparation of Advanced Polymeric Materials
The ability of this compound to undergo polymerization through its aniline and ethynyl functionalities makes it a key monomer for the synthesis of novel polymers with tailored properties.
Functionalized Polymers and Copolymers
Polyaniline and its derivatives are a well-known class of conducting polymers. The presence of the fluoro and trimethylsilylethynyl substituents on the aniline ring allows for the synthesis of functionalized polyanilines with modified properties. Polymerization can be achieved through oxidative coupling of the aniline monomers. The resulting polymers would possess a unique combination of properties, including the processability imparted by the silyl (B83357) group and the modified electronic characteristics due to the fluorine atom.
Furthermore, this compound can be copolymerized with other aniline derivatives to fine-tune the properties of the resulting copolymers. This approach allows for the creation of materials with a specific balance of conductivity, solubility, and thermal stability.
Conjugated Polymers for Optoelectronic Applications
The ethynyl group in this compound is a key feature for its use in the synthesis of conjugated polymers for optoelectronic applications. After deprotection of the trimethylsilyl group, the terminal alkyne can participate in polymerization reactions such as Sonogashira cross-coupling with dihaloarenes. This method allows for the creation of well-defined conjugated polymers with alternating electron-donating (aniline) and electron-accepting units, leading to materials with low band gaps and interesting photophysical properties.
The incorporation of the fluorine atom into the polymer backbone can enhance the electron-accepting nature of the aniline unit, further tuning the electronic properties of the polymer. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
| Polymer Type | Potential Synthesis Method | Key Features | Potential Applications |
| Functionalized Polyaniline | Oxidative Polymerization | Enhanced solubility, modified electronic properties | Conducting polymers, sensors |
| Conjugated Polymer | Sonogashira Cross-Coupling | Tunable band gap, enhanced electron affinity | OLEDs, OPVs, OFETs |
Utilization in Supramolecular Chemistry and Self-Assembly
The distinct functional groups of this compound provide multiple points for non-covalent interactions, making it a promising building block in supramolecular chemistry. The aniline group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-π stacking interactions.
Ligand Design in Coordination Chemistry
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, steric, and catalytic properties. This compound offers several features that make it an attractive scaffold for ligand development.
The primary amine group of the aniline moiety serves as a classical coordination site for a wide range of transition metals. Furthermore, the presence of the fluorine atom and the (trimethylsilyl)ethynyl group significantly influences the electronic properties of the aromatic ring, thereby modulating the donor strength of the aniline nitrogen. The electron-withdrawing nature of the fluorine atom can enhance the π-acceptor properties of ligands derived from this compound, which is beneficial for stabilizing low-valent metal centers.
The trimethylsilyl (TMS) group on the ethynyl functionality provides steric bulk, which can be exploited to control the coordination number and geometry of the resulting metal complexes. researchgate.net This bulky group can also prevent unwanted side reactions, such as polymerization of the acetylene unit. Moreover, the TMS group can be selectively removed under mild conditions to liberate the terminal alkyne, which can then be used for further functionalization or for the construction of multinuclear metal complexes. nih.gov
Table 1: Potential Coordination Modes of Ligands Derived from this compound
| Ligand Type | Coordination Site(s) | Potential Metal Partners | Application Area |
| Monodentate N-donor | Aniline Nitrogen | Pd, Pt, Ru, Rh | Catalysis, Luminescent Materials |
| Bidentate N,C-donor (post-desilylation and cyclometalation) | Aniline Nitrogen, Ethynyl Carbon | Ir, Pt, Au | OLEDs, Photoredox Catalysis |
| Bridging Ligand (post-desilylation) | Ethynyl π-system | Fe, Co, Ni | Polynuclear Clusters, Magnetic Materials |
The interplay of the fluoro and ethynyl substituents allows for fine-tuning of the ligand's electronic and steric profile. For instance, the position of the fluorine atom can influence the regioselectivity of metalation reactions, guiding the formation of specific organometallic structures.
Development of Sensory Materials and Probes
The development of chemical sensors and fluorescent probes is a rapidly growing field with applications in environmental monitoring, medical diagnostics, and cellular imaging. mdpi.comrsc.org The structural motifs within this compound make it a promising candidate for the design of novel sensory materials.
The ethynyl group is a particularly valuable functionality in the construction of fluorescent probes. nih.gov It can participate in a variety of reactions, such as click chemistry, to attach fluorophores or recognition units. The rigidity of the ethynyl linker helps to maintain a defined distance and orientation between the sensing moiety and the signaling unit. Upon desilylation, the terminal alkyne can also be used in Sonogashira coupling reactions to extend the π-conjugated system, a common strategy for tuning the photophysical properties of fluorescent dyes. nih.gov
The fluoroaniline (B8554772) core can also play a crucial role in the performance of sensory materials. The fluorine atom can enhance the photostability and quantum yield of fluorescent probes. Furthermore, the electronic properties of the aniline ring can be modulated by the analyte, leading to a detectable change in the fluorescence signal. For example, the interaction of a target species with a receptor appended to the aniline could alter the intramolecular charge transfer (ICT) characteristics of the molecule, resulting in a ratiometric or turn-on/turn-off fluorescent response.
Table 2: Design Strategies for Sensory Materials Based on this compound
| Sensor Type | Target Analyte | Sensing Mechanism | Key Functional Group |
| Fluorescent Probe | Metal Ions | Chelation-enhanced fluorescence | Ethynyl and Aniline |
| Chemosensor | Anions | Hydrogen bonding interactions | Aniline N-H |
| Ratiometric Sensor | pH | Modulation of ICT | Fluoroaniline core |
| Bio-probe | Biomolecules | Covalent labeling via click chemistry | Ethynyl (post-desilylation) |
Polymers derived from aniline and its derivatives have been extensively studied for their conducting and sensing properties. nih.govrsc.org The incorporation of this compound into polymer chains could lead to materials with enhanced thermal stability and processability, with the ethynyl groups providing sites for cross-linking or post-polymerization modification.
Contributions to Catalyst Design and Optimization
The development of efficient and selective catalysts is a central goal of modern chemistry. researchgate.netresearchgate.net this compound can contribute to this field by serving as a precursor to novel ligands and catalyst scaffolds. The presence of multiple functional groups allows for a modular approach to catalyst design.
The aniline nitrogen can coordinate to a metal center, and the electronic properties of the resulting catalyst can be fine-tuned by the fluoro substituent. nih.govwikipedia.org Fluorinated ligands are known to enhance the stability and activity of catalysts in various transformations. The ethynyl group offers a versatile handle for catalyst immobilization. By attaching the catalyst to a solid support via the ethynyl linker, it can be easily recovered and reused, which is a key principle of green chemistry.
Furthermore, the desilylated ethynyl group can be used to construct multidentate ligands or to assemble well-defined catalyst architectures. For example, the alkyne can be used in cycloaddition reactions to form heterocyclic ligands with unique coordination properties. The rigidity of the ethynyl unit can also be used to create catalysts with specific spatial arrangements of active sites, potentially leading to enhanced stereoselectivity in asymmetric catalysis.
Table 3: Potential Catalytic Applications of Systems Derived from this compound
| Catalytic Reaction | Role of the Compound | Metal Center | Key Features |
| Cross-Coupling Reactions | Ligand Precursor | Pd, Ni, Cu | Enhanced stability and activity from fluoro group |
| Hydrogenation | Ligand for Metal Complex | Ru, Rh, Ir | Tunable electronic properties |
| Polymerization | Monomer or Co-monomer | Various | Post-polymerization functionalization via ethynyl group |
| Asymmetric Catalysis | Chiral Ligand Scaffold | Various | Rigid backbone for stereocontrol |
Advanced Analytical Approaches for Elucidating Reaction Pathways and Structural Nuances of 3 Fluoro 4 Trimethylsilyl Ethynyl Aniline Derivatives
In Situ Spectroscopic Methods for Monitoring Reaction Intermediates
The synthesis of 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline, typically achieved via a palladium-catalyzed Sonogashira coupling reaction between a 3-fluoro-4-haloaniline (e.g., 3-fluoro-4-iodoaniline) and (trimethylsilyl)acetylene, involves a series of catalytic intermediates. rsc.org In situ spectroscopic methods are invaluable for monitoring the reaction in real-time, providing direct evidence of these transient species and offering deep mechanistic insights without the need for isolating unstable compounds. northwestern.edu
Time-Resolved NMR Spectroscopy
Time-resolved NMR spectroscopy is a powerful, non-invasive technique for quantitatively tracking the concentrations of reactants, products, and observable intermediates throughout a chemical reaction. By acquiring a series of NMR spectra at rapid intervals, a detailed kinetic profile of the synthesis of this compound can be constructed.
In a typical experiment, characteristic signals for the aromatic protons of 3-fluoro-4-iodoaniline (B1317028) and the acetylenic proton of (trimethylsilyl)acetylene would be monitored. As the reaction progresses, the depletion of these starting material signals would be observed concurrently with the appearance of new signals corresponding to the product, this compound. The integration of these peaks over time provides precise concentration data, allowing for the determination of reaction rates and orders.
Table 1: Hypothetical Time-Resolved ¹H NMR Data for the Synthesis of this compound
| Time (min) | Relative Integral (3-fluoro-4-iodoaniline, H-5 @ ~7.5 ppm) | Relative Integral (Product, H-5 @ ~7.2 ppm) | % Conversion |
| 0 | 1.00 | 0.00 | 0% |
| 10 | 0.78 | 0.22 | 22% |
| 20 | 0.55 | 0.45 | 45% |
| 30 | 0.31 | 0.69 | 69% |
| 60 | 0.05 | 0.95 | 95% |
| 90 | <0.01 | >0.99 | >99% |
Advanced Infrared (IR) and Raman Spectroscopy for Mechanistic Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information for monitoring reaction progress by tracking changes in functional groups. These techniques are well-suited for in situ analysis using fiber-optic probes immersed directly in the reaction vessel. chemrxiv.org
For the synthesis of this compound, key vibrational modes can be monitored:
C-I Stretch: The carbon-iodine stretching frequency of the starting material, 3-fluoro-4-iodoaniline, would decrease in intensity as the reaction proceeds.
C≡C-H Stretch: The terminal alkyne C-H stretch from (trimethylsilyl)acetylene (around 3300 cm⁻¹) would disappear.
C≡C Stretch: A new internal alkyne C≡C stretching frequency (typically around 2150-2260 cm⁻¹), characteristic of the product, would appear and grow in intensity. Raman spectroscopy is particularly sensitive to this symmetric C≡C bond vibration.
These techniques can provide kinetic data and are especially useful for identifying the accumulation of any key intermediates or byproducts that have distinct vibrational signatures, such as the homocoupled di-alkyne (Glaser coupling byproduct).
Mass Spectrometry for Reactive Intermediate Identification
Electrospray Ionization Mass Spectrometry (ESI-MS) is an exceptionally sensitive technique for detecting and characterizing charged or charge-tagged reactive intermediates present in solution, even at very low concentrations. researchgate.net In the context of the palladium-catalyzed Sonogashira coupling, ESI-MS can directly intercept and identify key species within the catalytic cycle. rsc.org
By continuously infusing a small sample from the reaction mixture into the mass spectrometer, one could expect to observe ions corresponding to key catalytic intermediates involved in the formation of this compound.
Table 2: Potential Palladium Intermediates in Sonogashira Coupling Detectable by ESI-MS
| Intermediate Name | Proposed Formula | Expected Observation | Role in Cycle |
| Oxidative Addition Complex | [Pd(L)₂(Ar)(I)] (Ar = 3-fluoro-4-aminophenyl) | Detection of the cationic [Pd(L)₂(Ar)]⁺ fragment after loss of I⁻. | Forms after aryl halide adds to Pd(0). |
| Palladium Acetylide Complex | [Pd(L)₂(Ar)(C≡CSiMe₃)] | Observation of the complex or related fragments. | Forms after reaction with the copper(I) acetylide. |
| Transmetalation Species | [Cu(C≡CSiMe₃)] | May be observed depending on conditions. | Transfers the acetylide group to palladium. |
Note: L represents a ligand, such as triphenylphosphine.
Tandem MS (MS/MS) experiments can be performed on these detected ions to induce fragmentation, providing structural information that helps to confirm their proposed identities. This method provides direct evidence for the proposed reaction pathway, moving beyond kinetic inference to the direct observation of the catalytic machinery at work.
Multidimensional NMR Techniques for Complex Structure Elucidation
Once the synthesis is complete, a full suite of multidimensional NMR experiments is required to unambiguously confirm the structure of this compound and to characterize any related derivatives or impurities. science.gov
COSY, HSQC, HMBC for Connectivity Analysis
One-dimensional ¹H and ¹³C NMR provide initial information, but 2D NMR is essential for mapping the precise connectivity of the molecule. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-2, H-6, and H-5), confirming their relative positions on the aniline (B41778) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the protonated aromatic carbons (C-2, C-5, C-6).
The protons of the trimethylsilyl (B98337) (TMS) group to the two alkyne carbons and the silicon atom.
The aromatic protons (e.g., H-5) to the quaternary, alkyne-bearing carbon (C-4) and the fluorine-bearing carbon (C-3).
The amine protons (-NH₂) to the adjacent aromatic carbons (C-2 and C-6).
Table 3: Predicted NMR Assignments and Key HMBC Correlations for this compound
| Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| 1 (-NH₂) | ~3.8 | - | C-2, C-6 |
| 2 | ~6.6 | ~115 | C-1, C-3, C-4, C-6 |
| 3 | - | ~158 (d, ¹JCF ≈ 240 Hz) | - |
| 4 | - | ~110 | - |
| 5 | ~7.2 | ~125 | C-1, C-3, C-4 |
| 6 | ~6.7 | ~118 | C-1, C-2, C-4 |
| 7 (C≡C) | - | ~95 | H-5, H-TMS |
| 8 (C≡C) | - | ~105 | H-TMS |
| 9 (Si(CH₃)₃) | ~0.25 | ~0.0 | C-7, C-8 |
Note: Chemical shifts (δ) are estimates and can vary with solvent and concentration. Coupling patterns are omitted for brevity.
NOESY/ROESY for Conformational Studies
While this compound is a relatively rigid molecule, techniques that probe through-space proximity can provide subtle conformational details.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect correlations between protons that are close in space (<5 Å), regardless of whether they are connected through bonds. researchgate.net
For this molecule, a key application would be to observe NOE correlations between the amine (-NH₂) protons and the adjacent aromatic proton at C-2.
Another potential use is to probe the spatial relationship between the aromatic proton at C-5 and the bulky trimethylsilyl group. The presence or absence of such a correlation could provide information about the preferred rotational conformation around the C4-C7 bond, although free rotation is expected at room temperature. For more complex derivatives with bulkier substituents, NOESY/ROESY becomes indispensable for determining the three-dimensional structure and preferred conformers in solution.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the unambiguous determination of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's physical and chemical properties.
For derivatives of this compound, single-crystal X-ray diffraction would reveal critical structural features. The analysis would provide precise measurements of the C-F, C-Si, and C≡C bond lengths and the geometry around the aniline nitrogen atom. The planarity of the aniline ring and the orientation of the trimethylsilyl and ethynyl (B1212043) substituents would be elucidated, offering insights into the electronic and steric effects of these groups.
Furthermore, X-ray crystallography is invaluable for studying intermolecular interactions in the solid state. In the crystal lattice of this compound derivatives, one would expect to observe various non-covalent interactions, such as hydrogen bonding involving the amine group and potentially the fluorine atom, as well as π-π stacking interactions between the aromatic rings. These interactions govern the crystal packing and ultimately influence macroscopic properties like melting point, solubility, and solid-state reactivity.
Table 1: Hypothetical Crystallographic Data for a Derivative of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 95.67 |
| Volume (ų) | 1345.2 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.25 |
| R-factor (%) | 4.5 |
Note: This data is representative and based on structurally similar compounds.
Chromatographic Techniques for Reaction Mixture Analysis and Isolation
Chromatographic methods are indispensable for the analysis of reaction mixtures and the isolation of pure compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools for the separation and quantification of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC is a primary technique for analyzing the progress of reactions involving this compound. A C18 column is typically employed, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. The fluorine and trimethylsilyl groups impart significant hydrophobicity to the molecule, leading to strong retention on a reversed-phase column.
Method development in HPLC would involve optimizing the mobile phase composition, gradient elution profile, and flow rate to achieve baseline separation of the starting materials, intermediates, and final products. Diode-array detection (DAD) can provide valuable information about the purity of the chromatographic peaks and the identity of the components based on their UV-visible spectra. For the separation of isomers, specialized chiral stationary phases may be required if stereoisomers are present.
Gas Chromatography (GC):
Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile derivatives. While this compound itself may be amenable to GC analysis, derivatization is often employed to improve volatility and chromatographic performance, especially for more polar derivatives. Silylation, for instance, can be used to derivatize the amine group, although the parent compound already contains a silyl (B83357) group. nih.govresearchgate.net
The choice of the GC column is critical for achieving good separation. A nonpolar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase, would be suitable. The temperature program of the GC oven is optimized to ensure efficient separation of the components in the reaction mixture. GC-MS analysis provides not only retention time data for quantification but also mass spectra that are invaluable for the structural elucidation of unknown byproducts or intermediates. nih.gov
Table 2: Representative Chromatographic Conditions for the Analysis of this compound Derivatives
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| HPLC | C18, 4.6 x 150 mm, 5 µm | Acetonitrile/Water gradient | DAD/UV |
| GC-MS | DB-5ms, 30 m x 0.25 mm, 0.25 µm film | Helium | MS |
Isotopic Labeling Studies for Mechanistic Validation
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. acs.org Deuterium (B1214612) (²H or D) is a commonly used isotope for this purpose due to its significant mass difference from protium (B1232500) (¹H), which can lead to observable kinetic isotope effects (KIEs).
In the context of reactions involving this compound derivatives, isotopic labeling can provide crucial insights. For example, in a Sonogashira coupling reaction to introduce the ethynyl group, labeling the terminal alkyne with deuterium (e.g., using deuterated trimethylsilylacetylene) would allow for the confirmation that the alkyne proton is removed in the catalytic cycle.
Furthermore, deuterium can be incorporated into the aniline ring to study electrophilic aromatic substitution reactions. By synthesizing an aniline ring labeled with deuterium at specific positions, one can determine the regioselectivity of the reaction and probe for any hydrogen/deuterium exchange with the solvent or reagents, which can provide evidence for the reversibility of certain steps. researchgate.netnih.govnih.gov
The analysis of isotopically labeled products is typically carried out using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry can determine the extent of deuterium incorporation by observing the mass shift in the molecular ion peak. ¹H NMR and ²H NMR can pinpoint the exact location of the deuterium labels within the molecule.
Table 3: Potential Isotopic Labeling Strategies and Their Applications
| Labeled Precursor | Reaction Studied | Information Gained |
| D-C≡C-Si(CH₃)₃ | Sonogashira Coupling | Confirms the deprotonation of the terminal alkyne in the catalytic cycle. |
| 3-Fluoro-4-iodoaniline-d₃ (deuterated ring) | Ethynylation Reaction | Elucidates the mechanism of C-C bond formation and probes for H/D exchange. |
| This compound-N-d₂ | Reactions involving the amine group (e.g., acylation) | Investigates the role of the amine protons in the reaction mechanism. |
By employing these advanced analytical approaches, a detailed and comprehensive understanding of the structure, reactivity, and reaction mechanisms of this compound and its derivatives can be achieved.
Future Research Directions and Emerging Paradigms for 3 Fluoro 4 Trimethylsilyl Ethynyl Aniline Chemistry
Exploration of Novel Reactivity Patterns Induced by Synergistic Functional Group Interactions
The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group, in concert with the sterically influential and reactive trimethylsilyl-ethynyl group, is expected to give rise to novel reactivity patterns. Future research will likely focus on understanding and exploiting these synergistic effects. The electronic properties of aniline (B41778) and its derivatives are significantly influenced by substituents. acs.orgresearchgate.net For instance, the presence of both electron-donating and electron-withdrawing groups can lead to unique reactivity in electrophilic substitution and cross-coupling reactions. wikipedia.org
A key area of investigation will be the modulation of the aniline's nucleophilicity and the reactivity of the ethynyl (B1212043) group. The fluorine atom's inductive effect can influence the basicity of the amino group, potentially altering its reactivity in N-functionalization reactions. nih.gov Simultaneously, the electronic nature of the substituted aniline ring will impact the reactivity of the alkyne in reactions such as cycloadditions and metal-catalyzed cross-coupling reactions. acs.org
Table 1: Predicted Reactivity Modulation in 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline
| Functional Group Interaction | Predicted Effect on Reactivity | Potential Reactions to Explore |
|---|---|---|
| Fluoro and Amino Groups | Fine-tuning of aniline nucleophilicity and regioselectivity in electrophilic aromatic substitution. | Halogenation, Nitration, Acylation |
| Amino and Ethynyl Groups | Modulation of the alkyne's electron density, influencing its participation in cycloaddition reactions. | Diels-Alder, Huisgen Cycloaddition |
Development of Asymmetric Synthesis Methodologies
The development of chiral aniline derivatives is of paramount importance in medicinal chemistry and materials science. nih.gov Future efforts will undoubtedly be directed towards the development of asymmetric methodologies to introduce chirality into the this compound scaffold. This could involve the enantioselective functionalization of the amino group, the aromatic ring, or the ethynyl moiety.
Catalytic asymmetric methods for the synthesis of α-chiral primary amines are a growing field of research. researchgate.net The development of chiral catalysts for the asymmetric transformation of pre-functionalized this compound derivatives will be a significant focus. For example, asymmetric reduction of imines derived from this aniline or asymmetric addition to the alkyne could provide access to a range of enantioenriched products.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. nih.govthieme-connect.de These technologies offer advantages in terms of safety, efficiency, and scalability. Future research will explore the integration of the synthesis and modification of this compound into continuous flow processes.
The synthesis of fluorinated organic compounds, in particular, can be challenging and often benefits from the precise control of reaction parameters offered by flow reactors. nih.govchemistryviews.org The development of a continuous flow synthesis for this compound and its derivatives would be a significant advancement, enabling safer handling of potentially hazardous reagents and facilitating large-scale production. beilstein-journals.org Automated platforms could be employed for the rapid optimization of reaction conditions and the synthesis of libraries of derivatives for screening purposes.
Computational Design and Prediction of New Derivatives with Tunable Properties
Computational chemistry and in silico design are powerful tools for the prediction of molecular properties and the rational design of new functional molecules. researchgate.netresearchgate.netchemrxiv.org Future research will leverage these tools to design and predict the properties of novel derivatives of this compound with tailored electronic, optical, and biological activities.
Density Functional Theory (DFT) calculations can be used to understand the electronic structure and predict the reactivity of the molecule. researchgate.netchemrxiv.org Furthermore, computational screening of virtual libraries of derivatives can identify candidates with desired properties for applications in areas such as organic electronics or medicinal chemistry. nih.gov For example, the effect of different substituents on the aniline ring on the energy levels of the frontier molecular orbitals can be calculated to predict their suitability for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). acs.orgresearchgate.net
Table 2: Hypothetical Computationally Designed Derivatives and their Predicted Properties
| Derivative of this compound | Predicted Property | Potential Application |
|---|---|---|
| With electron-donating group at position 2 | Lowered HOMO-LUMO gap | Organic semiconductor |
| With chiral substituent on the amino group | High chiroptical response | Chiral sensor |
Sustainable and Biocatalytic Approaches for Synthesis and Transformation
The principles of green chemistry are increasingly guiding synthetic strategies, with a focus on developing more sustainable and environmentally benign processes. Future research on this compound will likely explore biocatalytic and other sustainable methods for its synthesis and transformation.
Enzymatic approaches for the synthesis of anilines are being developed as alternatives to traditional chemical methods. nih.govresearchgate.netscilit.comnih.gov The use of enzymes could offer high selectivity and milder reaction conditions for the synthesis of this compound or its derivatives. For instance, biocatalytic desilylation of the trimethylsilyl (B98337) group could provide a green alternative to chemical methods. organic-chemistry.orgresearchgate.net Furthermore, the development of enzymatic C-C bond-forming reactions could enable the sustainable elaboration of the ethynyl moiety. chemistryworld.com
Advanced Materials with Enhanced Performance through Tailored Molecular Design
The unique structural features of this compound make it an attractive building block for the synthesis of advanced materials with tailored properties. The presence of the polymerizable ethynyl group, combined with the electronic-modifying fluorine and amino substituents, provides a versatile platform for the design of functional polymers and organic electronic materials. rsc.orgrsc.orgmdpi.comnih.govresearchgate.netresearchgate.netsemanticscholar.org
Future research will focus on the polymerization of this aniline derivative to create novel conductive polymers with enhanced solubility and processability. rsc.orgnih.gov The incorporation of fluorine can improve the stability and electronic properties of organic electronic materials. researchgate.net Furthermore, the aniline nitrogen provides a site for further functionalization, allowing for the fine-tuning of the material's properties. The development of new oligoanilines and polyanilines derived from this monomer could lead to materials with applications in sensors, electrochromic devices, and organic solar cells. researchgate.netresearchgate.netrsc.orgresearchgate.net
Q & A
Basic: What are the optimal synthetic routes for 3-Fluoro-4-[(trimethylsilyl)ethynyl]aniline?
Methodological Answer:
A common approach involves deprotection of trimethylsilyl (TMS)-protected ethynyl intermediates. For example, potassium carbonate (K₂CO₃) in methanol and anhydrous THF can efficiently remove the TMS group under mild conditions. After stirring for 3 hours at room temperature, the product is extracted, dried (e.g., MgSO₄), and purified via column chromatography using silica gel with methanol-acetic acid (10:1) as the mobile phase . Optimization of solvent ratios (e.g., THF:MeOH) and reaction time is critical to avoid overreaction. Characterization typically involves NMR and mass spectrometry to confirm the ethynyl group retention and fluorine substitution pattern.
Advanced: How can computational modeling predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can elucidate the compound’s electron-withdrawing (fluoro) and donating (ethynyl-TMS) effects. For instance, molecular orbital analysis (HOMO/LUMO) reveals how the fluorine atom modulates charge distribution, while the ethynyl-TMS group enhances π-conjugation. Studies on analogous compounds, such as N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline, demonstrate that substituents at the para position significantly affect intramolecular charge transfer (ICT) and fluorescence properties . Coupling DFT with time-resolved spectroscopy (e.g., amplitude-averaged fluorescence lifetimes) quantifies excited-state dynamics, aiding in designing derivatives for optoelectronic applications .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
Key precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks; monitor airborne concentrations against EU exposure limits (e.g., 0.1 mg/m³ for similar anilines) .
- Emergency Measures :
- Inhalation : Immediate removal to fresh air and medical evaluation .
- Skin Contact : Wash with soap/water; use safety showers if irritation occurs .
- Storage : In airtight containers at –20°C to prevent degradation .
Advanced: How can fluorescence spectroscopy resolve contradictory data on the compound’s photophysical behavior?
Methodological Answer:
Discrepancies in fluorescence intensity or lifetime measurements often arise from solvent polarity or aggregation effects. For example, in dimethyl sulfoxide (DMSO), heating activates vibrational bands, intensifying twisted intramolecular charge transfer (TICT) emissions. Ratiometric analysis at different wavelengths (e.g., 450 nm vs. 600 nm) can distinguish temperature-dependent TICT states from static quenching . Time-correlated single-photon counting (TCSPC) further clarifies decay kinetics, separating contributions from monomeric and aggregated species .
Basic: What analytical techniques validate the purity of this compound?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%).
- NMR : ¹⁹F NMR identifies fluorine environments, while ¹H NMR confirms ethynyl-TMS integration .
- Mass Spectrometry : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and detects trace impurities (e.g., desilylated byproducts) .
Advanced: What strategies mitigate challenges in coupling reactions involving the ethynyl-TMS group?
Methodological Answer:
- Protection-Deprotection : Use Pd-catalyzed Sonogashira coupling to introduce ethynyl-TMS before deprotection. Avoid protic solvents to prevent premature TMS cleavage .
- Steric Hindrance : Bulky substituents at the ortho position (e.g., 2,6-difluoro) improve regioselectivity in cross-coupling reactions .
- Catalyst Screening : CuI/Pd(PPh₃)₄ systems enhance efficiency for electron-deficient aryl halides .
Basic: How does the fluorine substituent influence the compound’s reactivity?
Methodological Answer:
The electron-withdrawing fluorine at the meta position deactivates the aromatic ring, directing electrophilic substitution to the para position relative to the amine group. This steric and electronic profile facilitates selective functionalization (e.g., nitration, halogenation) for derivative synthesis . Comparative studies with non-fluorinated analogs show reduced reactivity in nucleophilic aromatic substitution due to decreased ring electron density .
Advanced: Can this compound serve as a building block for metal-organic frameworks (MOFs)?
Methodological Answer:
The ethynyl-TMS group can act as a ligand precursor for coordinating metals (e.g., Cu, Pd). After TMS deprotection, the terminal alkyne forms stable σ-bonds with metal nodes. For example, in donor-acceptor (D-A) structured MOFs, the fluorine enhances thermal stability, while the ethynyl group facilitates π-stacking for charge transport . Solvothermal synthesis in DMF at 80°C yields crystalline frameworks, characterized by PXRD and BET surface area analysis .
Basic: What solvents are compatible with this compound?
Methodological Answer:
The compound is soluble in polar aprotic solvents (e.g., THF, DCM, DMSO) but reacts with protic solvents (e.g., MeOH, H₂O) under basic conditions, leading to TMS cleavage . For long-term storage, toluene or hexane is preferred to minimize degradation .
Advanced: How can QSAR models predict its biological activity?
Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) studies on fluoro-aniline derivatives use descriptors like logP, HOMO energy, and molar refractivity. For c-Met kinase inhibition, docking simulations (e.g., AutoDock Vina) identify key interactions:
- Fluorine forms hydrogen bonds with kinase hinge regions.
- The ethynyl-TMS group occupies hydrophobic pockets, enhancing binding affinity .
Validation via IC₅₀ assays on enzyme inhibition and cytotoxicity (e.g., MTT assays) confirms model accuracy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
